N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide
Description
Properties
CAS No. |
865655-03-4 |
|---|---|
Molecular Formula |
C26H25Cl2N3O3S |
Molecular Weight |
530.46 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C26H25Cl2N3O3S/c27-20-9-6-7-18(15-20)17-31-22-12-14-35-24(22)25(33)30(26(31)34)13-5-1-2-11-23(32)29-16-19-8-3-4-10-21(19)28/h3-4,6-10,12,14-15H,1-2,5,11,13,16-17H2,(H,29,32) |
InChI Key |
UFAXGFYDHPHNFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a complex organic compound with notable biological activity. Its unique thienopyrimidine core structure and the presence of multiple functional groups contribute to its potential therapeutic applications, particularly in the treatment of viral infections and cancer.
Chemical Structure and Properties
The compound has a molecular formula of C26H25Cl2N3O3S and a molecular weight of 573.5 g/mol. The IUPAC name reflects its intricate structure, which includes a hexanamide side chain and chlorobenzyl groups that enhance its reactivity and biological interactions .
Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors involved in critical biological pathways. This interaction can modulate enzymatic activities or receptor functions, which is essential for its therapeutic potential .
Therapeutic Applications
Antiviral Activity:
The compound has shown promise against viral infections, particularly hepatitis B. Its mechanism involves the inhibition of viral replication by targeting specific pathways crucial for the virus's lifecycle .
Cancer Treatment:
There is growing interest in the compound's potential as an inhibitor of the Hedgehog signaling pathway, which plays a significant role in cancer progression. Studies have shown that modifications of similar thienopyrimidine compounds can effectively inhibit this pathway, suggesting that this compound may exhibit similar properties .
Comparative Analysis with Related Compounds
The following table summarizes structural comparisons with related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-(4-Chlorobenzyl)-2,4-dioxo-thieno[3,2-d]pyrimidine | Lacks hexanamide chain | Potentially lower solubility |
| N-(4-Chlorobenzyl)-6-[1-(benzyl)-thieno[3,2-d]pyrimidin-3(2H)-yl]acetamide | Different side chain | Enhanced lipophilicity |
| 5-(Chlorophenyl)thieno[3,2-d]pyrimidine derivatives | Similar core structure | Varied biological activities |
This comparison highlights the unique combination of functional groups in this compound that may enhance its stability and efficacy compared to structurally similar compounds .
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of thienopyrimidine compounds to evaluate their biological activities. A study demonstrated that novel modifications could lead to compounds with improved potency against specific targets . Additionally, molecular docking studies have indicated favorable interactions between these compounds and their biological targets, paving the way for further development .
Comparison with Similar Compounds
Chromeno[2,3-d]pyrimidinone Derivatives
Compound 4 (9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one) shares chlorinated aromatic substituents but replaces the thieno ring with a chromene system .
- Physicochemical Properties: Chromeno derivatives typically exhibit higher molar absorptivity in UV-Vis spectra due to extended conjugation.
Thiazolo[3,2-a]pyrimidine Derivatives
Compounds 11a and 11b () feature a thiazolo[3,2-a]pyrimidine core with cyano and furan substituents .
- Electronic Effects: The thiazolo ring introduces a sulfur atom adjacent to the pyrimidine, increasing electron-withdrawing character. The cyano group (11b) further enhances polarity, contrasting with the lipophilic chlorobenzyl groups in the target compound.
- Synthetic Routes : These derivatives are synthesized via condensation with chloroacetic acid and aromatic aldehydes, differing from the target compound’s likely benzyl halide-based pathway.
Substituent Effects
Chlorobenzyl vs. Cyanobenzyl Groups
- Lipophilicity: The target compound’s 2- and 3-chlorobenzyl groups confer higher logP values compared to 11b’s 4-cyanobenzylidene group, which reduces membrane permeability but improves aqueous solubility .
- Hydrogen Bonding: The amide group in the target compound provides hydrogen-bonding capacity absent in non-amide derivatives like 11a,b.
Aliphatic Chain Modifications
The hexanamide chain in the target compound contrasts with shorter chains (e.g., ethyl in 11a,b). Longer chains may enhance bioavailability by improving solubility and reducing metabolic clearance .
Physicochemical and Spectroscopic Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and what key intermediates should be prioritized?
- Methodology : A multi-step approach is typically employed, starting with the synthesis of the thieno[3,2-d]pyrimidine core. For example, chloroacetic acid and aromatic aldehydes (e.g., 3-chlorobenzaldehyde) can be condensed under reflux with acetic anhydride and sodium acetate to form thiazolo-pyrimidine intermediates . Subsequent alkylation with 2-chlorobenzyl halides and hexanamide coupling via carbodiimide-mediated reactions are critical for introducing the side chains .
- Key intermediates :
- Thieno[3,2-d]pyrimidine-2,4-dione derivatives (e.g., 1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidine).
- Hexanamide intermediates functionalized with chlorobenzyl groups.
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- 1H/13C NMR :
- Aromatic protons in the 2-chlorobenzyl and 3-chlorobenzyl groups appear as multiplets at δ 7.2–7.6 ppm, with coupling constants (J = 7–8 Hz) confirming substitution patterns .
- The hexanamide chain’s methylene protons (CH2) resonate at δ 1.2–2.4 ppm, with splitting patterns indicating proximity to carbonyl groups .
- IR : Strong absorption bands at ~1700–1750 cm⁻¹ confirm C=O stretching in the pyrimidinedione and amide groups .
- MS : High-resolution MS (HRMS) can differentiate isotopic clusters for chlorine-containing fragments (e.g., M+2 peaks at m/z 403 for C22H17Cl2N3O3S) .
Q. What solvent systems are optimal for its solubility and stability during in vitro assays?
- Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s hydrophobic chlorobenzyl groups. Stability testing in aqueous buffers (pH 7.4) with <5% DMSO is recommended to avoid decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, catalyst loading, solvent ratios). For example, copper-catalyzed dimerization/cyclization reactions achieve 57% yield under optimized conditions (3 hours, 80°C) .
- Algorithmic Optimization : Bayesian optimization or heuristic algorithms can predict ideal reaction parameters (e.g., reagent stoichiometry, time) with fewer experimental runs than traditional methods .
Q. How should researchers address contradictory spectral data between batches?
- Case Study : Discrepancies in NMR coupling constants (e.g., δ 7.3–7.6 ppm multiplets) may arise from rotameric equilibria in the hexanamide chain. Variable-temperature NMR (VT-NMR) at 25–60°C can stabilize conformers for clearer analysis .
- Chromatographic Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate impurities contributing to spectral noise .
Q. What computational strategies predict this compound’s pharmacokinetic and pharmacodynamic properties?
- In Silico Modeling :
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and permeability, suggesting moderate blood-brain barrier penetration .
- Docking Studies : Molecular docking with thieno[3,2-d]pyrimidine-binding enzymes (e.g., kinases) can prioritize targets for experimental validation .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
